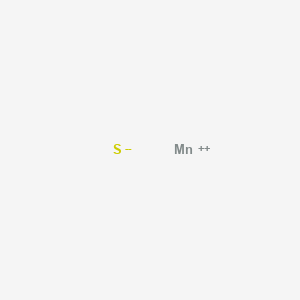

Manganese(2+);sulfide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Manganese(2+); sulfide is a chemical compound composed of manganese and sulfur. This compound is widely used in scientific research for its unique properties and potential applications. In

Wirkmechanismus

The mechanism of action of manganese(2+); sulfide is not fully understood, but it is believed to be related to its unique electronic and structural properties. The compound has a layered structure with manganese atoms in octahedral coordination and sulfur atoms in trigonal prismatic coordination. This structure allows for the easy diffusion of lithium ions, making it a potential electrode material for lithium-ion batteries. Additionally, the compound's electronic properties make it a potential catalyst for various chemical reactions.

Biochemical and Physiological Effects:

There is limited research on the biochemical and physiological effects of manganese(2+); sulfide. However, studies have shown that exposure to high levels of manganese can lead to neurotoxicity and cognitive impairment. Therefore, it is important to handle manganese(2+); sulfide with caution and follow proper safety protocols.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using manganese(2+); sulfide in lab experiments is its unique properties, which make it a potential electrode material for lithium-ion batteries and a catalyst for various chemical reactions. Additionally, the compound is relatively inexpensive and easy to synthesize. However, there are also limitations to using manganese(2+); sulfide, such as its potential toxicity and limited understanding of its mechanism of action.

Zukünftige Richtungen

There are many potential future directions for research on manganese(2+); sulfide. One area of focus could be on improving the synthesis method to enhance the compound's properties and potential applications. Additionally, further research is needed to fully understand the compound's mechanism of action and potential toxicity. Finally, there is potential for manganese(2+); sulfide to be used in other applications, such as sensors, semiconductors, and supercapacitors.

Conclusion:

In conclusion, manganese(2+); sulfide is a unique chemical compound with potential applications in energy storage, catalysis, and electronics. While there is limited research on its biochemical and physiological effects, it is important to handle the compound with caution and follow proper safety protocols. Further research is needed to fully understand the compound's properties and potential applications, and there is potential for it to be used in a variety of fields in the future.

Synthesemethoden

Manganese(2+); sulfide can be synthesized through various methods, including solvothermal synthesis, hydrothermal synthesis, and chemical vapor deposition. Solvothermal synthesis involves combining manganese acetate and thiourea in a solvent, followed by heating the mixture at high pressure. Hydrothermal synthesis involves mixing manganese sulfate and sodium sulfide in water and heating the mixture at high pressure. Chemical vapor deposition involves passing a gas containing manganese and sulfur over a heated substrate.

Wissenschaftliche Forschungsanwendungen

Manganese(2+); sulfide has many potential scientific research applications, particularly in the fields of energy storage, catalysis, and electronics. It has been studied as a potential electrode material for lithium-ion batteries due to its high theoretical capacity and good cycling stability. It has also been used as a catalyst for various chemical reactions, such as the reduction of nitroarenes and the oxidation of alcohols. Additionally, manganese(2+); sulfide has been explored as a potential material for electronic devices such as solar cells and field-effect transistors.

Eigenschaften

CAS-Nummer |

12687-82-0 |

|---|---|

Molekularformel |

MnS |

Molekulargewicht |

87.01 g/mol |

IUPAC-Name |

manganese(2+);sulfide |

InChI |

InChI=1S/Mn.S/q+2;-2 |

InChI-Schlüssel |

VCTOKJRTAUILIH-UHFFFAOYSA-N |

SMILES |

[S-2].[Mn+2] |

Kanonische SMILES |

[S-2].[Mn+2] |

Verwandte CAS-Nummern |

18820-29-6 (Parent) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol](/img/structure/B77659.png)